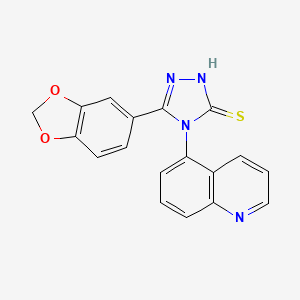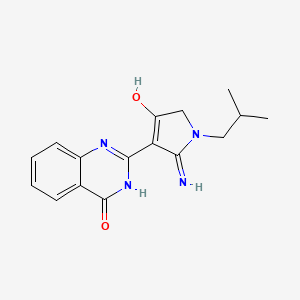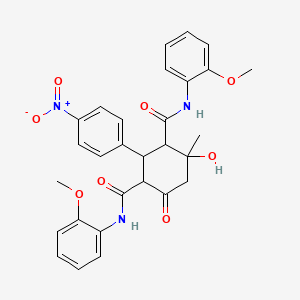![molecular formula C11H17ClN2O4S B10863109 8-(2-Chloropropanoyl)-4-methyl-1lambda~6~-thia-4,8-diazaspiro[4.5]decane-1,1,3-trione](/img/structure/B10863109.png)
8-(2-Chloropropanoyl)-4-methyl-1lambda~6~-thia-4,8-diazaspiro[4.5]decane-1,1,3-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- 8-(2-Chloropropanoyl)-4-methyl-1λ6-thia-4,8-diazaspiro[4.5]decane-1,1,3-trione , also known as a 1,3,8-triazaspiro[4.5]decane-2,4-dione , belongs to the class of spirohydantoins.
- Its chemical structure consists of a spirocyclic ring system containing a thia (sulfur) atom and a diazaspiro moiety.
- The compound’s unique arrangement makes it intriguing for various applications.
Preparation Methods
- Synthetic Routes : While specific synthetic routes for this compound are not widely documented, one approach involves cyclization of appropriate precursors.
- Reaction Conditions : The reaction typically involves cyclization under controlled conditions, possibly using a suitable base or acid catalyst.
- Industrial Production : Industrial-scale production methods may involve modifications of existing synthetic routes or novel approaches.
Chemical Reactions Analysis
- Reactivity : The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common Reagents and Conditions :
- Oxidation : Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
- Reduction : Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
- Substitution : Nucleophilic substitution reactions with appropriate nucleophiles.
- Major Products : The specific products depend on reaction conditions and substituents. Detailed studies are needed to identify major products.
Scientific Research Applications
- Chemistry : The compound’s unique spirocyclic structure may inspire new synthetic methodologies or serve as a scaffold for drug design.
- Biology : It could be explored as a potential bioactive compound, affecting cellular processes or receptors.
- Medicine : Investigate its pharmacological properties, potential therapeutic targets, and toxicity profiles.
- Industry : Assess its use in materials science, catalysis, or other industrial applications.
Mechanism of Action
- Targets : Investigate its interactions with biological targets (e.g., receptors, enzymes).
- Pathways : Explore signaling pathways affected by the compound.
- Functional Effects : Understand how it modulates cellular responses.
Comparison with Similar Compounds
- Uniqueness : Highlight its distinctive features compared to other spirohydantoins or related compounds.
- Similar Compounds : Some related compounds include:
Remember that further research and experimental validation are essential to fully understand the compound’s properties and applications
Properties
Molecular Formula |
C11H17ClN2O4S |
|---|---|
Molecular Weight |
308.78 g/mol |
IUPAC Name |
8-(2-chloropropanoyl)-4-methyl-1,1-dioxo-1λ6-thia-4,8-diazaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C11H17ClN2O4S/c1-8(12)10(16)14-5-3-11(4-6-14)13(2)9(15)7-19(11,17)18/h8H,3-7H2,1-2H3 |
InChI Key |
RTWSYKPCESCCLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCC2(CC1)N(C(=O)CS2(=O)=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-chloro-3-{[2-(4-methoxyphenyl)ethyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B10863026.png)
![2-(1,3-Benzodioxol-5-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10863028.png)
![2-[11-(4-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(2-methylphenyl)acetamide](/img/structure/B10863035.png)
![N-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}carbonothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B10863044.png)

![3-(2-furyl)-1-oxo-11-phenyl-N-propyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10863053.png)
![3-{[(E)-(4-chlorophenyl)methylidene]amino}-2-[({[(1E)-1-phenylethylidene]amino}oxy)methyl]quinazolin-4(3H)-one](/img/structure/B10863057.png)
![3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-2-(phenoxymethyl)quinazolin-4(3H)-one](/img/structure/B10863069.png)
![(E)-3-(4-methoxyphenyl)-N-[(pyrazine-2-carbonylamino)carbamothioyl]prop-2-enamide](/img/structure/B10863074.png)
![methyl 5-chloro-3-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B10863080.png)

![2-Chloro-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-YL)methyl]propanamide](/img/structure/B10863103.png)

![ethyl 5-{[(2-chlorophenyl)carbonyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B10863130.png)
